FKBP51-Hsp90-IN-1

Description

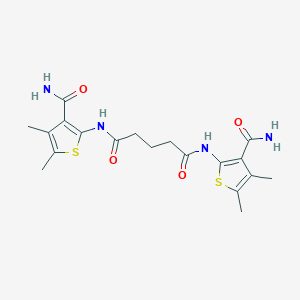

Structure

3D Structure

Properties

Molecular Formula |

C19H24N4O4S2 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

N,N//'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide |

InChI |

InChI=1S/C19H24N4O4S2/c1-8-10(3)28-18(14(8)16(20)26)22-12(24)6-5-7-13(25)23-19-15(17(21)27)9(2)11(4)29-19/h5-7H2,1-4H3,(H2,20,26)(H2,21,27)(H,22,24)(H,23,25) |

InChI Key |

VDNAKRUIARBLPX-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)CCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)CCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of FKBP51-Hsp90 Interaction in Glucocorticoid Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glucocorticoid receptor (GR) is a critical regulator of numerous physiological processes, including stress response, inflammation, and metabolism. Its function is intricately modulated by a dynamic interplay with molecular chaperones and co-chaperones. Among these, the FK506-binding protein 51 (FKBP51) and the heat shock protein 90 (Hsp90) form a critical complex that significantly influences GR signaling. This technical guide provides an in-depth exploration of the FKBP51-Hsp90 interaction and its role in modulating GR activity, offering insights for research and therapeutic development.

FKBP51, encoded by the FKBP5 gene, is a co-chaperone that, in concert with Hsp90, acts as a key negative regulator of GR.[1] High levels of FKBP51 are associated with decreased glucocorticoid sensitivity, a phenomenon linked to various stress-related psychiatric and metabolic disorders.[1][2] Understanding the molecular mechanisms governing the FKBP51-Hsp90-GR heterocomplex is therefore paramount for developing novel therapeutic strategies targeting aberrant GR signaling.

Molecular Mechanism of the FKBP51-Hsp90-GR Interaction

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. This complex includes Hsp90, which is essential for maintaining the GR in a conformation that is competent for ligand binding. FKBP51, through its tetratricopeptide repeat (TPR) domain, binds to the C-terminus of Hsp90.[3][4] This interaction facilitates the incorporation of FKBP51 into the GR-Hsp90 heterocomplex.[5]

The binding of FKBP51 to the GR-Hsp90 complex has several key consequences:

-

Reduced Ligand Binding Affinity: FKBP51 decreases the affinity of the GR for its glucocorticoid ligands.[1][6] This leads to a state of localized glucocorticoid resistance, requiring higher hormone concentrations to achieve the same level of GR activation.

-

Impaired Nuclear Translocation: The presence of FKBP51 in the complex hinders the translocation of the ligand-bound GR to the nucleus.[5][7] This is in contrast to its close homolog, FKBP52, which facilitates this process by recruiting motor proteins like dynein.[1][8]

-

Inhibition of Transcriptional Activity: By reducing both ligand binding and nuclear translocation, FKBP51 ultimately suppresses GR-mediated gene transcription.[7][8]

A crucial aspect of this regulatory system is the existence of an ultrashort negative feedback loop. Glucocorticoid activation of GR leads to the upregulation of FKBP5 gene expression, thereby increasing the levels of FKBP51 protein.[1][6] This feedback mechanism serves to dampen the GR signaling response.

Quantitative Data on FKBP51-Mediated GR Regulation

The inhibitory effects of FKBP51 on GR signaling have been quantified in various studies. The following tables summarize key findings.

| Parameter | Effect of FKBP51 Overexpression | Cell Type/System | Reference |

| GR Ligand Binding | Reduced affinity for glucocorticoids | Lymphocytes, various cell lines | [7][9] |

| GR Nuclear Translocation | Decreased rate and extent | HeLa cells, primary neurons | [6][7] |

| GR Transcriptional Activity | Significant reduction at GRE-luciferase reporter | COS-7 cells, MEFs | [10] |

| Compound | Effect on FKBP51-GR Interaction | Assay | Finding | Reference |

| Benztropine Mesylate | Disrupts the FKBP51/GR/Hsp90 complex | Co-immunoprecipitation | Rescued FKBP51-mediated suppression of GR activity. | [6] |

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect FKBP51-GR Interaction

This protocol is designed to verify the interaction between FKBP51 and GR within a cellular context.

Materials:

-

Cell lysis buffer (e.g., M-PER or RIPA buffer) with protease inhibitors

-

Antibody against GR (for immunoprecipitation)

-

Antibody against FKBP51 (for Western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Culture and treat cells as required (e.g., with or without glucocorticoids).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the cleared lysate with an anti-GR antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-FKBP51 antibody to detect the co-immunoprecipitated protein.

Luciferase Reporter Assay for GR Transcriptional Activity

This assay quantifies the transcriptional activity of GR in response to glucocorticoids and the modulatory effect of FKBP51.[11][12]

Materials:

-

Cells stably or transiently transfected with a glucocorticoid response element (GRE)-driven luciferase reporter plasmid.

-

Expression vectors for GR and FKBP51 (if not endogenously expressed).

-

Glucocorticoid agonist (e.g., dexamethasone).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells in a multi-well plate.

-

Treat the cells with varying concentrations of the glucocorticoid agonist, in the presence or absence of overexpressed FKBP51.

-

Incubate for a sufficient period to allow for gene expression (typically 18-24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The light output is proportional to the GR transcriptional activity.

Glucocorticoid Receptor Nuclear Translocation Assay

This method visualizes and quantifies the movement of GR from the cytoplasm to the nucleus upon ligand stimulation.[13][14]

Materials:

-

Cells expressing a fluorescently tagged GR (e.g., GFP-GR).

-

Fluorescence microscope or high-content imaging system.

-

Nuclear stain (e.g., DAPI or Hoechst).

-

Glucocorticoid agonist.

Procedure:

-

Culture the GFP-GR expressing cells on glass-bottom dishes or plates suitable for imaging.

-

Treat the cells with the glucocorticoid agonist.

-

At various time points, fix the cells and stain the nuclei with DAPI or Hoechst.

-

Acquire images using a fluorescence microscope, capturing both the GFP-GR and the nuclear stain channels.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of GFP-GR in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates translocation.

Visualizing the Signaling Pathways and Experimental Workflows

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Focus on FKBP51: A molecular link between stress and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryo-EM reveals how Hsp90 and FKBP immunophilins co-regulate the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FK506-Binding Protein 51 Regulates Nuclear Transport of the Glucocorticoid Receptor β and Glucocorticoid Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FKBP51 Reciprocally Regulates GRα and PPARγ Activation via the Akt-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. innoprot.com [innoprot.com]

FKBP51-Hsp90 complex in tau phosphorylation and Alzheimer's disease

An In-depth Technical Guide to the FKBP51-Hsp90 Complex in Tau Phosphorylation and Alzheimer's Disease

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of hyperphosphorylated and aggregated tau protein is a central pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2][3] The cellular machinery that governs protein folding and degradation, known as the proteostasis network, is critical in managing pathogenic proteins like tau.[4] A key component of this network is the molecular chaperone Heat shock protein 90 (Hsp90), which, in concert with a variety of co-chaperones, determines the fate of its client proteins.[3][5] This guide focuses on the Hsp90 co-chaperone FK506-binding protein 51 (FKBP51), a protein that is increasingly recognized for its significant role in AD pathogenesis.[4][6] Levels of FKBP51 increase with age and are further elevated in AD brains, where it forms a complex with Hsp90.[3][4][6] This FKBP51-Hsp90 complex directly interacts with tau, preventing its clearance, altering its phosphorylation status, and promoting the formation of neurotoxic oligomeric species.[3][6][7][8] Consequently, the FKBP51-Hsp90 complex has emerged as a promising therapeutic target for mitigating tau pathology in Alzheimer's disease.[4][9]

The FKBP51-Hsp90-Tau Signaling Axis

The interaction between FKBP51, Hsp90, and tau is a critical node in the regulation of tau proteostasis. Hsp90 is an ATP-dependent chaperone that can either facilitate the refolding of misfolded proteins or target them for degradation via the proteasome.[3][5] The specific outcome is dictated by the cohort of co-chaperones associated with Hsp90.

FKBP51 is a member of the immunophilin family and possesses two key functional domains: a peptidyl-prolyl cis-trans isomerase (PPIase) domain and a tetratricopeptide repeat (TPR) domain.[7][10][11] The TPR domain mediates the interaction with Hsp90, while the PPIase domain catalyzes the isomerization of proline residues within substrate proteins.[7][11]

When FKBP51 levels rise, as seen in the aging and AD brain, it increasingly associates with Hsp90.[3][12] This complex then binds to tau. The PPIase activity of FKBP51 is thought to isomerize specific proline residues in tau, which alters its conformation.[6][7] This conformational change makes tau a less suitable substrate for phosphatases and prevents its degradation by the proteasome, leading to its stabilization and accumulation.[3][7] Furthermore, the complex appears to promote the formation of soluble, toxic tau oligomers rather than mature, insoluble fibrils.[6][8][13] This stabilization of hyperphosphorylated, oligomeric tau is a key driver of neurotoxicity in AD.[13]

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies investigating the FKBP51-Hsp90 complex and its effect on tau.

Table 1: Effect of Co-chaperone Knockdown on Tau Protein Levels

| Experimental System | Target Protein | Method | Reduction in Tau Levels | Reference |

|---|---|---|---|---|

| HeLa cells overexpressing tau | FKBP51 | siRNA | Significant reduction, concomitant with FKBP51 decrease | [7][14] |

| HeLa cells overexpressing tau | p23 | siRNA | Significant reduction, similar to FKBP51 siRNA effect | [7][14] |

| IMR-32 neuroblastoma cells | FKBP51 | siRNA | Potent reduction of endogenous tau |[14] |

Table 2: Effect of Hsp90 Inhibition on Tau and Related Kinases

| Experimental System | Hsp90 Inhibitor | Effect | Quantitative Change | Reference |

|---|---|---|---|---|

| HeLa cells overexpressing tau | EC102 | Reduction in phosphorylated tau (p-tau) | 35-40% decrease | [1] |

| Rat primary cortical neurons & COS-7 cells | Geldanamycin, PU24FCl | Reduction in GSK3β protein level | Not specified, but led to decreased tau phosphorylation | [15][16] |

| Mouse model of tauopathy | Novel Hsp90 inhibitor | Selective decrease in p-tau species | Not specified |[1][2] |

Table 3: FKBP51 Expression in Aging and Alzheimer's Disease

| Source | Condition | Change in FKBP51 Expression | Reference |

|---|---|---|---|

| Mouse Brain | Aging (from <5.5 to 9 months) | Markedly apparent increase | [7] |

| Human Brain | Aging | Striking increase | [3] |

| Human Brain | Alzheimer's Disease | Further increased compared to age-matched controls |[3][4][9] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to investigate the FKBP51-Hsp90-tau complex.

Co-Immunoprecipitation (Co-IP) of FKBP51-Hsp90-Tau

Co-IP is used to verify the physical interaction between proteins within a complex in their native state.

Objective: To pull down a "bait" protein (e.g., FKBP51) and determine if "prey" proteins (e.g., Hsp90, tau) are bound to it.

Protocol:

-

Cell/Tissue Lysis:

-

Harvest cells (e.g., HEK293T) or brain tissue homogenates.[7][17]

-

Lyse samples in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease and phosphatase inhibitor cocktail to preserve the complex and phosphorylation states.[17] For Hsp90 complexes, 20 mM Sodium Molybdate (Na₂MoO₄) can be added to stabilize ATP-bound Hsp90 conformations.[17]

-

Incubate on ice, then centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-FKBP51 antibody) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by gentle centrifugation and discard the supernatant.

-

Wash the beads multiple times (3-5x) with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using antibodies against the expected interacting proteins (e.g., anti-Hsp90, anti-tau, anti-p-tau).[18]

-

Tau Aggregation Assay

These assays monitor the formation of tau aggregates in vitro, often using fluorescent dyes that bind to the β-sheet structures characteristic of amyloid fibrils.

Objective: To measure the kinetics of tau aggregation in the presence or absence of modulators like FKBP51 and Hsp90.

Protocol:

-

Reagent Preparation:

-

Prepare aggregation buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).[19]

-

Prepare a stock solution of an amyloid-binding dye, such as Thioflavin T (ThT) or Thioflavin S (ThS), and filter it.[19][20]

-

Prepare a stock solution of an aggregation inducer, such as heparin or arachidonic acid.[20]

-

Use purified recombinant tau protein (full-length or fragments). Hyperphosphorylated tau can also be generated for these assays.[19][20]

-

-

Reaction Setup:

-

In a multi-well plate or cuvette, combine the aggregation buffer, tau protein, the aggregation inducer (e.g., heparin), and the protein(s) of interest (e.g., FKBP51, Hsp90).

-

Add the ThT or ThS dye to the reaction mixture.

-

-

Monitoring Aggregation:

-

Incubate the reaction at 37°C, with intermittent shaking.

-

Measure the fluorescence intensity at regular time intervals using a plate reader or spectrofluorometer. For ThT, use an excitation wavelength of ~450 nm and measure emission at ~485 nm.[20]

-

-

Data Analysis:

-

Plot the fluorescence intensity against time. The resulting sigmoidal curve represents the lag phase, elongation phase, and plateau phase of fibril formation.

-

Compare the curves from different conditions to determine if the presence of FKBP51/Hsp90 accelerates, inhibits, or alters the aggregation process.

-

Role in Alzheimer's Disease Pathogenesis and Therapeutic Implications

The evidence strongly suggests that the FKBP51-Hsp90 complex is a pathogenic player in Alzheimer's disease. The age-related increase in FKBP51 expression creates a cellular environment that favors the accumulation of toxic tau species.[3][12] This process may be initiated or exacerbated by other AD-related stressors, such as inflammation or the presence of amyloid-beta plaques, which can also induce FKBP51.[4][9]

The proposed mechanism is as follows:

-

Aging & Stress: Lead to elevated cellular levels of FKBP51.[3][4]

-

Complex Formation: Increased FKBP51 outcompetes other co-chaperones for binding to Hsp90, shifting the balance of the Hsp90 machine.[3]

-

Tau Stabilization: The FKBP51-Hsp90 complex binds to phosphorylated tau, preventing its dephosphorylation and degradation.[3][7][10]

-

Toxic Oligomer Formation: The complex promotes the formation of neurotoxic, soluble tau oligomers.[6][13]

-

Neurodegeneration: These oligomers spread through the brain, causing synaptic dysfunction and neuronal death, contributing to the cognitive decline seen in AD.[3]

This pathogenic cascade makes the FKBP51-Hsp90 interaction an attractive drug target. Unlike direct Hsp90 inhibitors, which can have significant side effects due to Hsp90's role in numerous essential cellular pathways, targeting the specific FKBP51-Hsp90 interface offers a more selective therapeutic strategy.[3] Small molecules designed to disrupt this interaction could restore the normal processing and clearance of tau, thereby reducing tau pathology.[4][21] One such molecule, LA1011, has been shown to be a competitive inhibitor of FKBP51 binding to Hsp90 and has demonstrated neuroprotective effects in an AD mouse model.[4][9]

Conclusion

The FKBP51-Hsp90 chaperone complex plays a pivotal, pro-pathogenic role in Alzheimer's disease by directly modulating tau stability, phosphorylation, and aggregation. Its age-dependent upregulation positions it as a key link between aging and the onset of tau pathology. The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, has paved the way for novel therapeutic strategies. Targeting the specific interaction between FKBP51 and Hsp90 represents a promising and more specific approach than global Hsp90 inhibition, offering the potential to halt or reverse the progression of tau-mediated neurodegeneration in Alzheimer's disease and related tauopathies.

References

- 1. The high-affinity HSP90-CHIP complex recognizes and selectively degrades phosphorylated tau client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The high-affinity HSP90-CHIP complex recognizes and selectively degrades phosphorylated tau client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Age-associated increases in FKBP51 facilitate tau neurotoxicity" by Laura J. Blair [digitalcommons.usf.edu]

- 4. The role of the FKBP51-Hsp90 complex in Alzheimer's disease: An emerging new drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hsp90 regulates tau pathology through co-chaperone complexes in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. The Hsp90 Cochaperone, FKBP51, Increases Tau Stability and Polymerizes Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of the FKBP51–Hsp90 complex in Alzheimer’s disease: An emerging new drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Hsp90 Cochaperone, FKBP51, Increases Tau Stability and Polymerizes Microtubules | Journal of Neuroscience [jneurosci.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Stress-related protein speeds progression of Alzheimer's disease | EurekAlert! [eurekalert.org]

- 13. neurodegenerationresearch.eu [neurodegenerationresearch.eu]

- 14. researchgate.net [researchgate.net]

- 15. Hsp90 Maintains the Stability and Function of the Tau Phosphorylating Kinase GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Immunoprecipitation assays [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide: FKBP51 Expression in Stress-Related Psychiatric Disorders

Executive Summary

The FK506-binding protein 51 (FKBP51), encoded by the FKBP5 gene, has emerged as a critical molecular link between stress exposure and the development of psychiatric disorders such as Major Depressive Disorder (MDD) and Post-Traumatic Stress Disorder (PTSD). As a co-chaperone of the heat shock protein 90 (Hsp90), FKBP51 is a potent negative regulator of the glucocorticoid receptor (GR), a key component of the Hypothalamus-Pituitary-Adrenal (HPA) axis. Dysregulation of FKBP51 expression, often influenced by genetic predispositions and early life adversity, leads to GR resistance and impaired negative feedback of the HPA axis, resulting in a prolonged physiological stress response. This guide provides a comprehensive overview of FKBP51's role in stress-related disorders, summarizing quantitative expression data, detailing key experimental protocols for its study, and visualizing its complex signaling pathways. This document is intended for researchers, scientists, and drug development professionals working to understand and target the mechanisms of stress-related pathologies.

The FKBP51-Glucocorticoid Receptor Signaling Axis

The body's primary stress response is managed by the HPA axis, culminating in the release of glucocorticoids (GCs), such as cortisol. GCs act on the glucocorticoid receptor (GR) to mediate a wide range of physiological changes and to initiate a negative feedback loop that terminates the stress response. FKBP51 plays a pivotal role in this process.

In a basal state, the GR resides in the cytoplasm within a multi-protein complex that includes Hsp90 and, often, FKBP51. The binding of FKBP51 to this complex lowers the GR's affinity for cortisol and impedes its translocation to the nucleus.[1][2] Upon stress-induced cortisol release and binding, a conformational change occurs, causing FKBP51 to be exchanged for its homolog, FKBP52. FKBP52 facilitates the translocation of the GR-cortisol complex into the nucleus.[3]

Once in the nucleus, the GR acts as a transcription factor, regulating genes to orchestrate the stress response. Critically, one of the genes it upregulates is FKBP5, which encodes FKBP51.[4] This creates a rapid, intracellular negative feedback loop: increased cortisol leads to increased FKBP51, which in turn dampens GR sensitivity.[5][6] In healthy individuals, this system is tightly regulated. However, genetic variants that increase FKBP5 expression or epigenetic changes from early life stress can lead to chronically high levels of FKBP51, causing GR resistance, a hyperactive HPA axis, and an increased vulnerability to psychiatric disorders.[5][7]

Quantitative Data on FKBP51 Expression in Psychiatric Disorders

The expression of FKBP51 and its related components has been quantified in various patient populations. However, findings can vary depending on the disorder, the tissue sample analyzed, and the specific molecular component measured (e.g., mRNA, total protein, or protein complexes).

| Disorder | Finding | Sample Type | Subjects | Measurement | Reference |

| PTSD | Elevated GR-FKBP51 protein complex | Not specified | PTSD patients vs. healthy controls, trauma-exposed non-PTSD, and MDD patients | Co-Immunoprecipitation | [8][9] |

| PTSD | No significant difference in total FKBP51 protein | Not specified | PTSD vs. control subjects | Western Blot | [8] |

| PTSD | Decreased FKBP5 expression | Whole blood | Patients with PTSD | Not specified | [5] |

| MDD | Increased FKBP51 expression | Lymphocytes | Depressed individuals with common FKBP5 SNPs | RT-PCR | [5][10] |

| MDD | Increased recurrence of depressive episodes | Not specified | Patients with specific FKBP5 polymorphisms (e.g., rs1360780) | Genetic Analysis | [11] |

| Anxiety | Upregulation of FKBP51 expression | Amygdala (mice) | Mice overexpressing FKBP51 | Viral Overexpression | [2] |

Gene x Environment Interaction in Disease Vulnerability

A critical finding in FKBP51 research is the interaction between genetic predisposition and environmental factors, particularly early life stress or trauma. Certain single nucleotide polymorphisms (SNPs) in the FKBP5 gene, such as rs1360780, are associated with an increased risk of developing stress-related disorders.[5][6] Research has shown that these risk alleles, in combination with exposure to childhood trauma, can lead to epigenetic modifications, specifically the demethylation of DNA in the FKBP5 gene.[5][12] This demethylation enhances the transcriptional response to GCs, leading to a rapid and excessive induction of FKBP51 expression following a stressor. This heightened FKBP51 response reinforces GR resistance and HPA axis dysregulation, creating a biological vulnerability to developing psychiatric disorders later in life.[5][11]

References

- 1. Focus on FKBP51: A molecular link between stress and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of the Psychiatric Risk Factor FKBP51 Has Anxiolytic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. The stress regulator FKBP51 drives chronic pain by modulating spinal glucocorticoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. FKBP5/FKBP51-mediated signaling pathways in neuropsychiatric diseases: Insights for biomarker development and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - The glucocorticoid receptor–FKBP51 complex contributes to fear conditioning and posttraumatic stress disorder [jci.org]

- 9. The glucocorticoid receptor-FKBP51 complex contributes to fear conditioning and posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The role of FKBP5 in mood disorders: Action of FKBP5 on steroid hormone receptors leads to questions about its evolutionary importance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of FKBP51-Hsp90-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK506-binding protein 51 (FKBP51) is a co-chaperone of Heat shock protein 90 (Hsp90) that plays a critical role in regulating the activity of the glucocorticoid receptor (GR) and other signaling pathways.[1][2] The FKBP51-Hsp90 complex is a key component of the cellular stress response and has been implicated in various diseases, including stress-related psychiatric disorders, metabolic diseases, and cancer.[2][3] High levels of FKBP51 can lead to GR resistance by reducing its affinity for cortisol.[2] Consequently, inhibiting the interaction between FKBP51 and Hsp90 presents a promising therapeutic strategy.

This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the activity of inhibitors targeting the FKBP51-Hsp90 interaction, with a focus on a representative inhibitor, referred to here as FKBP51-Hsp90-IN-1. While specific data for a compound with this exact name is not publicly available, we will utilize data from well-characterized selective FKBP51 inhibitors, such as SAFit2 and benztropine, to exemplify the data output and analysis for these assays.

Signaling Pathway Overview

The primary signaling pathway influenced by the FKBP51-Hsp90 complex is the glucocorticoid receptor (GR) signaling cascade. In its inactive state, the GR resides in the cytoplasm in a multi-protein complex that includes Hsp90 and FKBP51.[2] Upon binding of a glucocorticoid ligand (e.g., cortisol or dexamethasone), a conformational change is induced, leading to the dissociation of FKBP51 and the recruitment of FKBP52, another co-chaperone.[2][4] This exchange facilitates the nuclear translocation of the GR, where it acts as a transcription factor to regulate the expression of target genes.[2] FKBP51 negatively regulates this process by stabilizing the Hsp90-GR complex in a conformation with low ligand-binding affinity.[2]

Data Presentation: Activity of FKBP51-Hsp90 Inhibitors

The following tables summarize representative quantitative data for selective FKBP51 inhibitors obtained from the cell-based assays detailed in this document.

Table 1: Cellular Target Engagement of FKBP51 Inhibitors

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| SAFit2 | NanoBRET | HEK293 | Intracellular IC₅₀ | 6 nM | [5] |

| Benztropine | Flow Cytometry Protein Interaction Assay (FCPIA) | In vitro | Disruption of FKBP51/GR/Hsp90 complex | EC₅₀ ≈ 10 µM | [1] |

Table 2: Functional Activity of FKBP51 Inhibitors on GR Signaling

| Compound | Assay Type | Cell Line | Treatment | Result | Reference |

| Benztropine | GR Luciferase Reporter | HeLa | 1 µM Dexamethasone + 10 µM Benztropine | Rescued FKBP51-mediated suppression of GR activity | [1] |

| SAFit2 | Neurite Outgrowth | Primary Hippocampal Neurons | 100 nM SAFit2 | Enhanced neurite elongation | [6] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess FKBP51-Hsp90 Interaction

This protocol is designed to determine if FKBP51-Hsp90-IN-1 can disrupt the interaction between FKBP51 and Hsp90 in a cellular context.

Materials:

-

Cell Line: HEK293T or other suitable cell line endogenously expressing FKBP51 and Hsp90.

-

Reagents:

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

FKBP51-Hsp90-IN-1 (and vehicle control, e.g., DMSO).

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Wash Buffer (Lysis buffer with 0.1% Triton X-100).

-

Primary antibodies: anti-FKBP51 and anti-Hsp90.

-

Protein A/G magnetic beads.

-

SDS-PAGE gels and buffers.

-

Western blot reagents.

-

Protocol:

-

Cell Culture and Treatment:

-

Plate cells and allow them to reach 70-80% confluency.

-

Treat cells with varying concentrations of FKBP51-Hsp90-IN-1 or vehicle control for the desired time (e.g., 4-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-FKBP51 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with Wash Buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-Hsp90 and anti-FKBP51 antibodies.

-

Analyze the results to determine if FKBP51-Hsp90-IN-1 treatment reduces the amount of Hsp90 co-immunoprecipitated with FKBP51.

-

Glucocorticoid Receptor (GR) Luciferase Reporter Assay

This assay measures the effect of FKBP51-Hsp90-IN-1 on GR-mediated transcription.

Materials:

-

Cell Line: A549 or HeLa cells, which have a functional GR signaling pathway.

-

Reagents:

-

GR-responsive luciferase reporter plasmid (e.g., containing Glucocorticoid Response Elements - GREs).

-

Control plasmid (e.g., Renilla luciferase for normalization).

-

Transfection reagent.

-

Dexamethasone (GR agonist).

-

FKBP51-Hsp90-IN-1.

-

Luciferase assay reagent.

-

Protocol:

-

Transfection:

-

Co-transfect cells with the GRE-luciferase reporter plasmid and the control plasmid.

-

Plate the transfected cells into a 96-well plate and allow them to recover.

-

-

Treatment:

-

Treat the cells with a constant concentration of dexamethasone and varying concentrations of FKBP51-Hsp90-IN-1.

-

Include controls with vehicle only, dexamethasone only, and inhibitor only.

-

Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both Firefly and Renilla luciferase activity according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

Determine the effect of FKBP51-Hsp90-IN-1 on dexamethasone-induced GR activity. An effective inhibitor should rescue the FKBP51-mediated suppression of GR activity, leading to an increase in luciferase signal in the presence of dexamethasone.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of FKBP51-Hsp90-IN-1 with FKBP51 in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cell Line: Any cell line expressing endogenous FKBP51.

-

Reagents:

-

FKBP51-Hsp90-IN-1 and vehicle control.

-

PBS.

-

Lysis buffer with protease inhibitors.

-

Antibody against FKBP51 for Western blotting.

-

Protocol:

-

Treatment:

-

Treat intact cells with FKBP51-Hsp90-IN-1 or vehicle for a specified time.

-

-

Heating:

-

Aliquot the treated cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

-

Lysis and Centrifugation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).

-

-

Detection:

-

Collect the supernatant and analyze the amount of soluble FKBP51 by Western blotting.

-

-

Data Analysis:

-

Quantify the band intensities and plot the percentage of soluble FKBP51 as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of FKBP51-Hsp90-IN-1 indicates target engagement.

-

References

- 1. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. mdpi.com [mdpi.com]

- 4. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: Luciferase Reporter Assay for Modulating Glucocorticoid Receptor Activity with FKBP51-Hsp90-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Glucocorticoid Receptor (GR) is a ligand-activated transcription factor that plays a critical role in a wide array of physiological processes, including metabolism, inflammation, and stress response.[1][2][3] Its function is tightly regulated by a dynamic complex of molecular chaperones and co-chaperones. In its inactive state, GR resides in the cytoplasm, associated with a multi-protein complex that includes Heat shock protein 90 (Hsp90).[4][5][6] This interaction is crucial for maintaining the receptor in a conformation that is primed for high-affinity ligand binding.[1][7]

The activity of the GR-Hsp90 complex is further modulated by immunophilins, such as the 51 kDa FK506-binding protein (FKBP51) and its homolog FKBP52.[8][9] These co-chaperones have opposing effects on GR signaling. FKBP51, when bound to the Hsp90-GR complex, acts as a potent inhibitor by decreasing the receptor's affinity for glucocorticoids and impeding its nuclear translocation.[10][11][12] Conversely, FKBP52 facilitates these processes, potentiating GR activity. The expression of the FKBP5 gene (encoding FKBP51) is induced by GR activation, establishing an ultra-short negative feedback loop that finely tunes the cellular response to glucocorticoids.[4][8][11]

Given its role as a negative regulator, FKBP51 has emerged as a promising therapeutic target for conditions associated with GR resistance or HPA axis dysregulation.[4][11] FKBP51-Hsp90-IN-1 is a novel small molecule inhibitor designed to specifically disrupt the protein-protein interaction between FKBP51 and Hsp90. By preventing FKBP51 from associating with the GR-Hsp90 complex, the inhibitor is hypothesized to alleviate its negative regulation, thereby sensitizing the receptor to glucocorticoids and enhancing its transcriptional activity.

This document provides a detailed protocol for utilizing a Glucocorticoid Response Element (GRE)-driven luciferase reporter assay to quantify the activity of FKBP51-Hsp90-IN-1 on GR signaling.

Signaling Pathways and Mechanism of Action

Experimental Protocol

This protocol details a dual-luciferase reporter assay to measure the effect of FKBP51-Hsp90-IN-1 on GR transcriptional activity in a human cell line (e.g., HEK293T or A549). The assay uses a firefly luciferase reporter driven by a GRE-containing promoter and a constitutively expressed Renilla luciferase for normalization.[13][14]

Materials Required

-

Cell Line: HEK293T (human embryonic kidney) or A549 (human lung carcinoma) cells.

-

Plasmids:

-

GRE-Luciferase Reporter Plasmid (e.g., pGL4.36[luc2P/MMTV/Hygro]).

-

Full-length human GR expression plasmid (e.g., pCMV-hGR).

-

Control plasmid with constitutively expressed Renilla luciferase (e.g., pRL-TK).

-

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM).

-

Fetal Bovine Serum (FBS), charcoal-stripped.

-

Penicillin-Streptomycin solution.

-

Transfection Reagent (e.g., Lipofectamine 3000).

-

Dexamethasone (GR agonist).

-

FKBP51-Hsp90-IN-1 (test compound).

-

Dimethyl Sulfoxide (DMSO, vehicle).

-

Dual-Luciferase® Reporter Assay System.

-

Phosphate-Buffered Saline (PBS).

-

-

Equipment:

-

Sterile 96-well white, clear-bottom tissue culture plates.

-

Humidified CO₂ incubator (37°C, 5% CO₂).

-

Luminometer capable of reading 96-well plates.

-

Step-by-Step Protocol

-

Cell Seeding:

-

One day prior to transfection, seed cells into a 96-well white, clear-bottom plate at a density of 15,000-30,000 cells per well in 100 µL of DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.[13]

-

Incubate overnight at 37°C with 5% CO₂.

-

-

Transfection:

-

Prepare the transfection mixture according to the manufacturer's protocol. For each well, a typical mixture includes:

-

50 ng GRE-Luciferase plasmid.

-

10 ng GR expression plasmid.

-

5 ng pRL-TK (Renilla) plasmid.

-

-

Add the transfection complex to the cells.

-

Gently swirl the plate to ensure even distribution.

-

Incubate for 24 hours at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of Dexamethasone and FKBP51-Hsp90-IN-1 in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.

-

After the 24-hour transfection incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the appropriate wells. Include vehicle-only (0.1% DMSO) and agonist-only controls.

-

To test the inhibitor's effect, pre-incubate cells with FKBP51-Hsp90-IN-1 for 1 hour before adding the Dexamethasone agonist.[15]

-

Incubate the plate for an additional 18-24 hours at 37°C.

-

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Remove the culture medium and wash the cells once with 100 µL of PBS.

-

Add 20-50 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete lysis.[13][15]

-

Following the dual-luciferase kit instructions, add the Luciferase Assay Reagent II (firefly substrate) to each well.

-

Immediately measure the firefly luminescence in a luminometer.

-

Add the Stop & Glo® Reagent (Renilla substrate) to each well.

-

Measure the Renilla luminescence.

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly Luminescence to Renilla Luminescence to normalize for transfection efficiency and cell number.

-

Calculate the "Fold Induction" by dividing the normalized luciferase activity of the treated wells by the normalized activity of the vehicle control wells.

-

Plot the Fold Induction against the compound concentration and use a non-linear regression model (e.g., four-parameter logistic) to determine EC₅₀ values.

-

Expected Results and Data Presentation

The expected outcome is that FKBP51-Hsp90-IN-1 will not activate GR on its own but will potentiate the activity of a GR agonist like Dexamethasone. This is demonstrated by a leftward shift in the Dexamethasone dose-response curve (a lower EC₅₀ value) in the presence of the inhibitor.

Table 1: Dose-Response of Dexamethasone on GR Activity

| Dexamethasone (nM) | Normalized Luciferase Activity (RLU) | Fold Induction (vs. Vehicle) |

|---|---|---|

| 0 (Vehicle) | 1.5 ± 0.2 | 1.0 |

| 0.01 | 3.1 ± 0.4 | 2.1 |

| 0.1 | 15.2 ± 1.8 | 10.1 |

| 1 | 68.9 ± 7.5 | 45.9 |

| 10 | 145.3 ± 15.1 | 96.9 |

| 100 | 150.1 ± 16.2 | 100.1 |

| 1000 | 151.5 ± 14.8 | 101.0 |

| EC₅₀ | | ~0.8 nM |

Table 2: Effect of FKBP51-Hsp90-IN-1 on Dexamethasone-Mediated GR Activity

| Dexamethasone (nM) | Fold Induction (- Inhibitor) | Fold Induction (+ 100 nM Inhibitor) |

|---|---|---|

| 0 (Vehicle) | 1.0 | 1.1 ± 0.1 |

| 0.01 | 2.1 | 5.5 ± 0.6 |

| 0.1 | 10.1 | 48.7 ± 5.1 |

| 1 | 45.9 | 135.2 ± 14.0 |

| 10 | 96.9 | 165.8 ± 17.2 |

| 100 | 100.1 | 168.1 ± 16.5 |

| 1000 | 101.0 | 170.3 ± 18.1 |

| EC₅₀ | ~0.8 nM | ~0.15 nM |

Table 3: Specificity of FKBP51-Hsp90-IN-1

| Treatment Condition | Normalized Luciferase Activity (RLU) | Fold Induction (vs. Vehicle) |

|---|---|---|

| Vehicle (0.1% DMSO) | 1.6 ± 0.3 | 1.0 |

| 100 nM FKBP51-Hsp90-IN-1 | 1.8 ± 0.2 | 1.1 |

| 1000 nM FKBP51-Hsp90-IN-1 | 1.7 ± 0.3 | 1.1 |

| 1 nM Dexamethasone | 69.5 ± 8.1 | 43.4 |

| 1 nM Dex + 100 nM Inhibitor | 138.2 ± 15.5 | 86.4 |

Conclusion

The GRE-luciferase reporter assay is a robust and sensitive method for characterizing compounds that modulate glucocorticoid receptor activity. The provided protocol enables researchers to effectively screen and quantify the potentiation of GR signaling by FKBP51-Hsp90-IN-1. The data generated from this assay can validate the inhibitor's mechanism of action and provide crucial information for its further development as a potential therapeutic agent for disorders characterized by glucocorticoid resistance.

References

- 1. Glucocorticoid Receptor Function Regulated by Coordinated Action of the Hsp90 and Hsp70 Chaperone Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucocorticoid receptor and heat shock factor 1: novel mechanism of reciprocal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Glucocorticoid receptor function regulated by coordinated action of the Hsp90 and Hsp70 chaperone cycles. [escholarship.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. FKBP51 and FKBP52 in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of FKBP5, a co-chaperone of the glucocorticoid receptor in the pathogenesis and therapy of affective and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The stress regulator FKBP51 drives chronic pain by modulating spinal glucocorticoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

Application Notes and Protocols for In Vivo Administration of FKBP51 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK506-binding protein 51 (FKBP51) is a co-chaperone of Heat shock protein 90 (Hsp90) and a critical regulator of the cellular stress response.[1] The FKBP51-Hsp90 complex is implicated in a range of signaling pathways, including the regulation of the glucocorticoid receptor (GR), making it a promising therapeutic target for stress-related psychiatric disorders, chronic pain, and metabolic diseases.[2][3] Pharmacological inhibition of FKBP51 can modulate these pathways and has shown therapeutic potential in preclinical models.[4][5]

These application notes provide a comprehensive overview of the in vivo administration and dosing of a representative FKBP51 inhibitor, SAFit2, a potent and selective antagonist of FKBP51.[6] The protocols and data presented are compiled from various preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Signaling Pathway

The interaction between FKBP51 and Hsp90 is central to its function. FKBP51, through its tetratricopeptide repeat (TPR) domain, binds to the C-terminal MEEVD motif of Hsp90.[1][7] This interaction is crucial for the regulation of client proteins, most notably the glucocorticoid receptor (GR). Within the GR-Hsp90 heterocomplex, FKBP51 acts as a negative regulator, reducing the receptor's affinity for its ligand (e.g., cortisol) and hindering its nuclear translocation.[5] By inhibiting the FKBP51-Hsp90 interaction or the enzymatic activity of FKBP51, compounds like SAFit2 can restore GR sensitivity and modulate downstream signaling.

Quantitative Data Summary

The following tables summarize the dosing and administration details for the FKBP51 inhibitor SAFit2 from various preclinical studies.

Table 1: In Vivo Dosing of SAFit2 in Rodent Models

| Animal Model | Administration Route | Dose | Dosing Regimen | Vehicle | Reference |

| Male C57BL/6 Mice | Intraperitoneal (i.p.) | 10 mg/kg | Chronic, daily | Not specified | [5] |

| Wild-type Mice | Bilateral microinjections into the basolateral amygdala (BLA) | 1 µg/µL | Acute | Not specified | [4] |

| Wild-type Mice | Peripheral administration | Not specified | Acute | Not specified | [4] |

| Male and Female Sprague-Dawley Rats | Not specified | Not specified | Chronic | Not specified | [2] |

| Mouse Model | Depot formulation | Not specified | Not specified | Not specified | [6] |

Experimental Protocols

Protocol 1: Chronic Systemic Administration of SAFit2 in Mice for Behavioral Studies

Objective: To assess the effect of chronic FKBP51 inhibition on stress-related behaviors.

Materials:

-

SAFit2

-

Vehicle (e.g., saline, DMSO, or a specific formulation as determined by solubility and stability testing)

-

Male C57BL/6 mice

-

Standard animal housing and handling equipment

-

Behavioral testing apparatus (e.g., open field arena, elevated plus maze, social interaction test)

-

Syringes and needles for intraperitoneal injections

Procedure:

-

Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week prior to the start of the experiment.

-

Drug Preparation: Prepare a stock solution of SAFit2 in the chosen vehicle. The final injection volume should be appropriate for the size of the animal (e.g., 10 mL/kg).

-

Dosing: Administer SAFit2 at a dose of 10 mg/kg via intraperitoneal (i.p.) injection once daily. A control group should receive vehicle injections of the same volume and on the same schedule.

-

Chronic Stress Paradigm (if applicable): If modeling a stress-related disorder, subject the animals to a chronic stress paradigm concurrently with the drug administration. An example is intermittent social defeat and overcrowding.[5]

-

Behavioral Testing: Following the chronic administration period, conduct a battery of behavioral tests to assess anxiety- and depressive-like behaviors. Examples include the open field test, novelty-induced hypophagia test, and social avoidance test.[5]

-

Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the SAFit2-treated group with the vehicle-treated control group.

Protocol 2: Acute Central Administration of SAFit2 via Microinjection

Objective: To investigate the direct effects of FKBP51 inhibition within a specific brain region on anxiety-related behavior.

Materials:

-

SAFit2

-

Vehicle

-

Wild-type mice

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Microinjection pump and syringes

-

Guide cannulas and injectors

-

Behavioral testing apparatus (e.g., elevated plus maze)

Procedure:

-

Surgical Implantation of Cannulas: Anesthetize the mice and place them in a stereotaxic frame. Surgically implant guide cannulas aimed at the target brain region (e.g., basolateral amygdala). Allow for a recovery period of at least one week.

-

Drug Preparation: Dissolve SAFit2 in the vehicle to a final concentration of 1 µg/µL.

-

Microinjection: On the day of the experiment, gently restrain the mouse and insert the injector into the guide cannula. Infuse a small volume of the SAFit2 solution (e.g., 0.5 µL) into the target brain region over a period of several minutes. A control group should receive a microinjection of the vehicle.

-

Behavioral Testing: Shortly after the microinjection, place the mouse in the behavioral apparatus (e.g., elevated plus maze) and record its behavior for a set duration.

-

Histological Verification: After the experiment, perfuse the animals and perform histological analysis to verify the correct placement of the cannula.

-

Data Analysis: Analyze the behavioral measures (e.g., time spent in the open arms of the elevated plus maze) to determine the effect of acute, localized FKBP51 inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating an FKBP51 inhibitor in vivo.

References

- 1. FKBP51-Hsp90 Interaction-Deficient Mice Exhibit Altered Endocrine Stress Response and Sex Differences Under High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. jneurosci.org [jneurosci.org]

- 5. Inhibition of FKBP51 induces stress resilience and alters hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacological Modulation of the Psychiatric Risk Factor FKBP51 Alters Efficiency of Common Antidepressant Drugs [frontiersin.org]

- 7. Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry-Based Analysis of the FKBP51/Hsp90 Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) and a critical regulator of various cellular processes, including steroid hormone receptor signaling and immune responses.[1] The interaction between FKBP51 and Hsp90 is of significant interest in drug discovery, as dysregulation of this complex is implicated in stress-related disorders, cancers, and inflammatory diseases.[1] This document provides detailed protocols for a flow cytometry-based protein interaction assay to quantitatively analyze the FKBP51/Hsp90 interaction and to screen for potential inhibitors.

Signaling Pathways Involving FKBP51 and Hsp90

The FKBP51/Hsp90 complex is a key component of multiple signaling pathways, most notably the glucocorticoid receptor (GR) and NF-κB signaling cascades.

Glucocorticoid Receptor (GR) Signaling Pathway

FKBP51, in complex with Hsp90, regulates the activity of the glucocorticoid receptor. High levels of FKBP51 can inhibit GR function by reducing its affinity for cortisol, thus contributing to glucocorticoid resistance.[2]

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

NF-κB Signaling Pathway

FKBP51 has been shown to interact with the IκB kinase (IKK) complex, a central component of the NF-κB signaling pathway. This interaction can occur independently of Hsp90 and facilitates the activation of NF-κB, leading to the transcription of pro-inflammatory genes.[3][4]

Caption: NF-κB Signaling Pathway.

Flow Cytometry Protein Interaction Assay (FCPIA)

This section provides a detailed protocol for a bead-based flow cytometry assay to measure the interaction between FKBP51 and Hsp90. The assay can be adapted for both direct binding studies and competitive inhibitor screening.

Experimental Workflow

The general workflow for the FCPIA is depicted below.

Caption: Flow Cytometry Protein Interaction Assay (FCPIA) Workflow.

Materials and Reagents

-

Proteins:

-

Beads:

-

Streptavidin-coated polystyrene beads (e.g., Luminex MagPlex® Microspheres)

-

-

Labeling Reagents:

-

Buffers:

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% (v/v) Tween-20, 1% (w/v) BSA, pH 7.4

-

Wash Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% (v/v) Tween-20, pH 7.4

-

-

Other:

-

Dexamethasone

-

96-well microplates

-

Flow cytometer capable of reading beads and detecting Alexa Fluor 488 fluorescence

-

Experimental Protocols

Protocol 1: Fluorescent Labeling of FKBP51

-

Dissolve recombinant FKBP51 in Labeling Buffer to a final concentration of 2 mg/mL.

-

Dissolve Alexa Fluor™ 488 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Add the reactive dye to the protein solution at a molar ratio of 10:1 (dye:protein).

-

Incubate for 1 hour at room temperature, protected from light, with gentle stirring.

-

Remove excess, unconjugated dye using a desalting column equilibrated with Assay Buffer.

-

Determine the final protein concentration and degree of labeling by measuring absorbance at 280 nm and 494 nm.

Protocol 2: Direct Binding Assay

-

Wash streptavidin-coated beads three times with Assay Buffer.

-

Resuspend the beads in Assay Buffer and add biotinylated GR-LBD to a final concentration of 10 µg/mL.

-

Incubate for 30 minutes at room temperature with gentle agitation to allow for coupling.

-

Wash the beads three times with Wash Buffer to remove unbound GR-LBD.

-

Resuspend the GR-LBD-coated beads in Assay Buffer.

-

In a 96-well plate, add a fixed concentration of Hsp90α (e.g., 100 nM) and varying concentrations of Alexa Fluor 488-labeled FKBP51 (e.g., 0-1000 nM) to the beads.

-

Add dexamethasone to a final concentration of 1 µM to promote complex formation.

-

Incubate for 1 hour at room temperature, protected from light.

-

Wash the beads twice with Wash Buffer.

-

Resuspend the beads in 200 µL of Wash Buffer and analyze on a flow cytometer, acquiring data for at least 1000 bead events per well.

Protocol 3: Competitive Inhibition Assay

-

Prepare GR-LBD-coated beads as described in Protocol 2, steps 1-5.

-

In a 96-well plate, add the GR-LBD-coated beads.

-

Add varying concentrations of the test inhibitor (e.g., 0-100 µM).

-

Add a fixed concentration of Hsp90α (e.g., 100 nM) and Alexa Fluor 488-labeled FKBP51 (at its determined Kd concentration from the direct binding assay).

-

Add dexamethasone to a final concentration of 1 µM.

-

Incubate for 1 hour at room temperature, protected from light.

-

Wash the beads twice with Wash Buffer.

-

Resuspend the beads in 200 µL of Wash Buffer and analyze on a flow cytometer.

Data Analysis

-

Direct Binding: Plot the Median Fluorescence Intensity (MFI) against the concentration of labeled FKBP51. Fit the data to a one-site binding model using non-linear regression to determine the equilibrium dissociation constant (Kd).[10][11][12][13][14]

-

Competitive Inhibition: Plot the MFI against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces the binding of labeled FKBP51 by 50%.[15][16][17]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data obtained from the FCPIA.

Table 1: Direct Binding Affinity of FKBP51 to the Hsp90/GR-LBD Complex

| Parameter | Value |

| Kd (nM) | Insert experimental value |

| Bmax (MFI) | Insert experimental value |

| R² | Insert experimental value |

Table 2: IC50 Values of Test Compounds for Inhibition of the FKBP51/Hsp90 Interaction

| Compound | IC50 (µM) |

| Compound A | Insert experimental value |

| Compound B | Insert experimental value |

| Control Inhibitor | Insert experimental value |

Conclusion

The flow cytometry-based protein interaction assay is a robust and quantitative method for studying the FKBP51/Hsp90 interaction. It allows for the determination of binding affinities and the screening of potential inhibitors in a high-throughput manner. These detailed protocols provide a framework for researchers to implement this assay in their drug discovery and molecular biology workflows.

References

- 1. The Many Faces of FKBP51 [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Recombinant Human HSP90 alpha Protein, CF AP-160-050: R&D Systems [rndsystems.com]

- 4. Recombinant Human Hsp90 alpha protein (ab78425) | Abcam [abcam.com]

- 5. Recombinant Human FKBP51 protein (His tag) (ab206440) | Abcam [abcam.com]

- 6. origene.com [origene.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. HSP90 Protein Human Recombinant | HSP90AA1 Antigen | ProSpec [prospecbio.com]

- 9. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 10. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. revvity.com [revvity.com]

- 13. KD determination from time-resolved experiments on live cells with LigandTracer and reconciliation with end-point flow cytometry measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. azurebiosystems.com [azurebiosystems.com]

- 17. youtube.com [youtube.com]

Application Notes and Protocols for Measuring FKBP51-Hsp90-IN-1 Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FK506-binding protein 51 (FKBP51) is a co-chaperone of Heat shock protein 90 (Hsp90) and a critical regulator of the glucocorticoid receptor (GR) signaling pathway.[1][2] Dysregulation of the FKBP51-Hsp90 complex is implicated in various stress-related disorders, cancers, and metabolic diseases, making it a promising therapeutic target.[3] The development of small molecule inhibitors targeting the FKBP51-Hsp90 interaction is a key area of research. A crucial aspect of developing effective inhibitors is their ability to permeate the cell membrane and engage with their intracellular target.

This document provides detailed application notes and protocols for measuring the cell permeability of FKBP51-Hsp90 inhibitors. While the focus is on a representative inhibitor, referred to here as "FKBP51-Hsp90-IN-1," the methodologies described are broadly applicable to other selective FKBP51 inhibitors. For the purpose of providing concrete examples and quantitative data, information from studies on the well-characterized selective FKBP51 inhibitor, SAFit2, will be utilized.[4][5][6][7]

Three primary techniques will be detailed:

-

Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a cellular environment.

-

NanoBRET™ Target Engagement Assay: To quantify inhibitor binding to FKBP51 in living cells.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To directly measure the intracellular concentration of the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FKBP51-Hsp90 signaling pathway and the general experimental workflows for the techniques described.

Section 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement of a compound in a cellular setting. The principle is based on the ligand-induced thermal stabilization of the target protein.[8][9][10]

Experimental Protocol

1. Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T, HeLa) to 70-80% confluency.

-

Harvest cells and resuspend in culture medium to a concentration of 1 x 10^6 cells/mL.

-

Incubate cells with various concentrations of FKBP51-Hsp90-IN-1 or vehicle (DMSO) for 1-2 hours at 37°C.

2. Heat Treatment:

-

Aliquot 50 µL of the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler.

-

Include a non-heated control (room temperature).

-

Cool the tubes to 4°C for 3 minutes.

3. Cell Lysis:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer (e.g., RIPA buffer with protease inhibitors).

4. Separation of Soluble and Precipitated Fractions:

-

Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

5. Detection of Soluble FKBP51:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Analyze equal amounts of protein from each sample by Western blotting using an anti-FKBP51 antibody.

-

Alternatively, a high-throughput format using AlphaScreen® or ELISA can be employed.[8]

6. Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble FKBP51 as a function of temperature for both vehicle- and inhibitor-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

For isothermal dose-response fingerprint (ITDRF) CETSA, cells are heated at a single, fixed temperature (e.g., the Tm in the absence of the ligand) with varying concentrations of the inhibitor to determine the EC50 of target engagement.[11]

Representative Data

| Treatment | Melting Temperature (Tm) of FKBP51 (°C) |

| Vehicle (DMSO) | 52.3 ± 0.5 |

| 1 µM SAFit2 | 56.8 ± 0.7 |

| 10 µM SAFit2 | 61.2 ± 0.9 |

Data are representative and based on typical results for selective FKBP51 inhibitors.

| Inhibitor (SAFit2) Concentration | % Soluble FKBP51 at 54°C |

| 0 nM | 50 |

| 10 nM | 65 |

| 100 nM | 85 |

| 1 µM | 95 |

| 10 µM | 98 |

| EC50 | ~30 nM |

Representative ITDRF CETSA data.

Section 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). An unlabeled test compound competes with the tracer for binding to the target, causing a decrease in the BRET signal.[14]

Experimental Protocol

1. Cell Culture and Transfection:

-

Seed HEK293T cells in 96-well plates.

-

Transfect the cells with a plasmid encoding an N-terminal NanoLuc®-FKBP51 fusion protein.

2. Compound and Tracer Addition:

-

24 hours post-transfection, prepare serial dilutions of FKBP51-Hsp90-IN-1.

-

Add the diluted inhibitor to the cells.

-

Add a cell-permeable fluorescent tracer for FKBP51 at its Kd concentration.

3. BRET Measurement:

-

Incubate the plate for 2 hours at 37°C.

-

Add the NanoBRET® substrate.

-

Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped with the appropriate filters.

4. Data Analysis:

-

Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

-

Plot the NanoBRET™ ratio as a function of the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

Representative Data

| Inhibitor | NanoBRET™ IC50 (nM) |

| SAFit2 | 25 ± 5 |

| FK506 (non-selective) | 15 ± 3 |

| Vehicle (DMSO) | >10,000 |

Data are representative and based on published values for FKBP51 inhibitors.[8]

Section 3: LC-MS/MS for Intracellular Concentration

Directly measuring the intracellular concentration of a drug is the most definitive method to assess its cell permeability. This is typically achieved by lysing the cells after incubation with the compound and quantifying the compound concentration in the lysate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

1. Cell Culture and Treatment:

-

Plate cells (e.g., A549, HeLa) in 6-well plates and grow to confluency.

-

Incubate the cells with a known concentration of FKBP51-Hsp90-IN-1 for a specific time (e.g., 2 hours).

2. Cell Harvesting and Washing:

-

Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

-

Harvest the cells by scraping or trypsinization.

-

Count the cells to determine the total cell number.

3. Cell Lysis and Protein Precipitation:

-

Resuspend the cell pellet in a known volume of lysis buffer (e.g., methanol/water 80:20 v/v) containing an internal standard.

-

Vortex and incubate on ice to ensure complete lysis and protein precipitation.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

4. Sample Analysis by LC-MS/MS:

-

Collect the supernatant for analysis.

-

Inject a known volume of the supernatant onto an appropriate LC column (e.g., C18).

-

Separate the compound from other cellular components using a suitable gradient.

-

Detect and quantify the compound and the internal standard using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis:

-

Generate a standard curve using known concentrations of the inhibitor.

-

Calculate the intracellular concentration of the inhibitor by normalizing the amount of compound detected to the number of cells or the intracellular volume.

-

The cell-to-medium concentration ratio (Kp) can be calculated as [Inhibitor]intracellular / [Inhibitor]medium.

Representative Data

| Parameter | Value |

| Extracellular Concentration | 1 µM |

| Intracellular Concentration | 2.5 µM |

| Cell-to-Medium Ratio (Kp) | 2.5 |

Data are hypothetical and represent a compound with good cell permeability.

Summary and Conclusion

The three techniques described—CETSA, NanoBRET™, and LC-MS/MS—provide a comprehensive toolkit for assessing the cell permeability and target engagement of FKBP51-Hsp90-IN-1.

-

CETSA provides qualitative and semi-quantitative evidence of target engagement within the complex cellular milieu.

-

NanoBRET™ offers a high-throughput method to quantify the potency of target engagement in living cells.

-

LC-MS/MS delivers a direct and quantitative measurement of the intracellular drug concentration, providing a definitive assessment of cell permeability.

By employing these methods, researchers can effectively characterize the cellular pharmacology of novel FKBP51 inhibitors, a critical step in the development of new therapeutics for a range of diseases.

References

- 1. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the potential of selective FKBP51 inhibitors on melanoma: an investigation of their in vitro and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibitors of the FK506-binding protein 51 by induced fit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Inhibitors of FKBP51 Employ Conformational Selection of Dynamic Invisible States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells [ouci.dntb.gov.ua]

Application Notes and Protocols for Cryo-EM Structure Determination of the FKBP51-Hsp90 Complex

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the cryo-electron microscopy (Cryo-EM) structure determination of the human FKBP51-Hsp90 complex, primarily within the context of the glucocorticoid receptor (GR) chaperone cycle. The protocols and data presented are based on the successful structure determination of the GR:Hsp90:FKBP51 ternary complex, which reveals the molecular interactions between FKBP51 and Hsp90.

Introduction

The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) and plays a critical role in regulating the activity of steroid hormone receptors, such as the glucocorticoid receptor (GR).[1][2] The interaction between FKBP51 and Hsp90 is a key aspect of the GR chaperone cycle, which governs the receptor's conformation and ligand-binding affinity.[3][4] Dysregulation of the FKBP51-Hsp90 interaction is implicated in various stress-related disorders and cancers, making this complex an important target for drug development.

Cryo-EM has emerged as a powerful technique to elucidate the structure of large and dynamic protein complexes like FKBP51-Hsp90. Recent studies have successfully determined the structure of the human GR:Hsp90:FKBP51 complex to a resolution of 3.23 Å, providing unprecedented insights into the molecular architecture and interactions of these proteins.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cryo-EM structure determination of the GR:Hsp90:FKBP51 complex.

Table 1: GR:Hsp90:FKBP51 Complex Composition and Molecular Weight [6]

| Component | Number of Chains | Modeled Residue Count | Deposited Residue Count |

| Heat shock protein HSP 90-alpha | 2 | - | - |

| Glucocorticoid receptor | 1 | - | - |

| Peptidyl-prolyl cis-trans isomerase FKBP51 | 1 | - | - |

| Total | 4 | 1,939 | 2,278 |

| Total Structure Weight | - | 263.11 kDa | - |

Table 2: Cryo-EM Data Collection and Processing Parameters for GR:Hsp90:FKBP51 Complex [5][7]

| Parameter | Value |

| Microscope | FEI Titan Krios |

| Detector | Gatan K3 Direct Electron Detector |

| Energy Filter | Gatan Bioquantum (20 eV slit width) |

| Software | SerialEM v.4.0 |

| Imaging Mode | Fringe-Free Imaging (FFI) |

| Number of Micrographs | 26,413 |

| Final Resolution | 3.23 Å |

| Image Processing Software | RELION and CryoSparc |

Signaling and Chaperone Cycle

The interaction between FKBP51 and Hsp90 is a crucial part of the glucocorticoid receptor (GR) chaperone cycle. This cycle regulates the GR's ability to bind to its hormone ligand. FKBP51, along with its homolog FKBP52, antagonistically regulates GR activity.[4][5] FKBP51 is involved in a negative feedback loop that controls GR signaling.[2]

Caption: Glucocorticoid Receptor (GR) Chaperone Cycle involving FKBP51.

Experimental Workflow for Cryo-EM Structure Determination

The following diagram outlines the general workflow for determining the cryo-EM structure of the GR:Hsp90:FKBP51 complex.

Caption: General workflow for Cryo-EM structure determination.

Experimental Protocols

I. Protein Expression and Purification

Individual components of the GR:Hsp90:FKBP51 complex (GR ligand-binding domain, Hsp90, and FKBP51) are typically expressed in E. coli or insect cells and purified using standard chromatographic techniques, such as affinity and size-exclusion chromatography.

II. In Vitro Reconstitution of the GR:Hsp90:FKBP51 Complex[5]

-

The GR chaperone cycle is reconstituted in vitro with purified components.

-

GR is incubated with Hsp70, Hsp40, Hop, Hsp90, and p23 to allow the formation of the GR-chaperone machinery.

-

FKBP51 is then added to the mixture.

-

The reaction is stabilized by the addition of 20 mM sodium molybdate.

-

The assembled complex is purified by size-exclusion chromatography.

III. Cryo-EM Sample Preparation[5]